Tetraethyl methylenediphosphonate
Overview
Description
Tetraethyl methylenediphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C9H22O6P2 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Tetraethyl methylenediphosphonate plays a significant role in biochemical reactions. It acts as a reactant for the synthesis of dual substrate-site inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase . It also contributes to the formation of unnatural alpha-amino acid derivatives containing gem-biphosphonates . The nature of these interactions involves the formation of bonds with enzymes, proteins, and other biomolecules, which can influence the course of the biochemical reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Biological Activity
Tetraethyl methylenediphosphonate (TEMDP) is a diphosphonic acid derivative with significant relevance in medicinal chemistry and organic synthesis. Its biological activities have been extensively studied, particularly in the context of enzyme inhibition, anticancer properties, and potential applications in drug delivery systems. This article delves into the various biological activities associated with TEMDP, supported by research findings, synthesis methods, and case studies.
Chemical Structure and Properties
This compound has the chemical formula and features two phosphonate groups linked by a methylene bridge. This structure allows it to mimic phosphate groups, facilitating interactions with biological molecules. The compound is typically presented as a clear yellow to yellow-brown liquid and is soluble in organic solvents.
Biological Activities
1. Enzyme Inhibition
TEMDP has been identified as an inhibitor of several key enzymes involved in metabolic pathways:
- 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase : This enzyme is critical for the biosynthesis of aromatic amino acids in bacteria. Inhibition of this enzyme suggests potential applications as an antibiotic targeting specific bacterial pathways .
- Matrix Metalloproteinases (MMPs) : TEMDP derivatives have shown promise as inhibitors of MMPs, which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis .
2. Anticancer Properties
Research indicates that TEMDP exhibits anticancer activity through various mechanisms:
- Cell Signaling Pathways : The compound influences cellular signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it has been linked to the modulation of pathways involved in apoptosis and cell cycle regulation .
- Synthesis of Bisphosphonates : TEMDP serves as a precursor for bisphosphonate derivatives that are known for their anticancer properties, particularly in bone-related cancers .
3. Drug Delivery Applications
Recent studies have explored the use of TEMDP in drug delivery systems:
- Dendritic Polyglycerol Anions : TEMDP can be converted into dendritic structures that enhance drug solubility and bioavailability, making it a candidate for targeted drug delivery applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : One common method involves the reaction of diethyl phosphite with a suitable halomethane under controlled conditions to yield TEMDP with high purity .
- One-Pot Synthesis : A novel one-pot approach has been developed that simplifies the synthesis process, reducing time and cost while maintaining yield efficiency .
Research Findings and Case Studies
Properties
IUPAC Name |
1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJWVOQLJPNAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937146 | |
Record name | Tetraethyl methylenebis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetraethyl methylenediphosphonate | |
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CAS No. |
1660-94-2 | |
Record name | Tetraethyl methylenediphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1660-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethyl methylenebisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl methylenediphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Tetraethyl methylenebis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl methylenebisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetraethyl methylenebisphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3D5Q9EPC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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